
4,4-Difluorooxan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Difluorooxan-3-ol is a chemical compound with the CAS Number: 1785334-20-4 . It has a molecular weight of 138.11 . The IUPAC name for this compound is 4,4-difluorotetrahydro-2H-pyran-3-ol .
Molecular Structure Analysis
The Inchi Code for 4,4-Difluorooxan-3-ol is 1S/C5H8F2O2/c6-5(7)1-2-9-3-4(5)8/h4,8H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of 4,4-Difluorooxan-3-ol include a molecular weight of 138.11 . Other specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.Aplicaciones Científicas De Investigación
Photoredox Catalysis in Organic Synthesis
One significant application of fluorinated compounds is in the field of photoredox catalysis. Koike and Akita (2016) discussed the utilization of photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds. This process is crucial for introducing fluorinated motifs into molecules, which is highly valuable in pharmaceutical and agrochemical synthesis. Their work highlights the importance of fluorinated reagents in enabling efficient and selective radical fluoromethylation reactions under mild conditions, such as irradiation with visible light (T. Koike & M. Akita, 2016).
Fluorination of Carboxylic Acids
Wang et al. (2021) developed a novel approach for the deoxyfluorination of carboxylic acids using CpFluor, leading to the formation of various acyl fluorides. This method is pivotal for synthesizing acyl fluorides from (hetero)aryl, alkyl, alkenyl, and alkynyl carboxylic acids, showcasing the utility of fluorinated compounds in facilitating transformations under neutral conditions (Xiu Wang et al., 2021).
Development of Fluorescent Probes
Setsukinai et al. (2003) introduced novel fluorescence probes, HPF and APF, for selectively detecting highly reactive oxygen species (hROS) in living cells. These probes leverage the unique properties of fluorinated compounds to provide a reliable and selective detection mechanism for hROS, underscoring the critical role of fluorinated derivatives in biological and chemical sensing applications (Ken-ichi Setsukinai et al., 2003).
Organic Solar Cells
Wang et al. (2016) reported the synthesis and application of multifluorine substituted oligomers for use in organic solar cells, achieving efficiencies over 9% and a fill factor of 0.77. This study exemplifies the impact of fluorinated compounds on enhancing the performance of photovoltaic devices through the strategic modification of molecular structures (Jin-liang Wang et al., 2016).
Electrochemical Sensors
Matson et al. (2012) explored the use of Fe(III)-meso-tetra(pyridyl)porphyrins, including fluorinated variants, as electrocatalysts for the reduction of dioxygen in aqueous acidic solutions. Their findings highlight the superior selectivity of fluorinated derivatives for the 4-electron reduction process, indicating the potential of fluorinated compounds in developing efficient electrochemical sensors (Benjamin D Matson et al., 2012).
Propiedades
IUPAC Name |
4,4-difluorooxan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O2/c6-5(7)1-2-9-3-4(5)8/h4,8H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCYMDTYOOILOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluorooxan-3-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

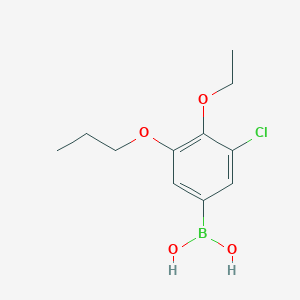
![1-[4-[(4-Ethyl-1,3-thiazol-2-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2880252.png)
![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2880253.png)
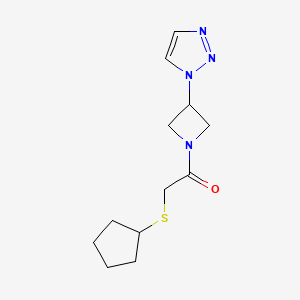
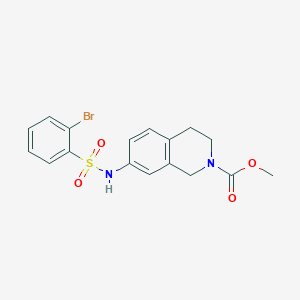
![2-ethyl-6-(4-methylbenzyl)-5-((3-methylbenzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2880257.png)
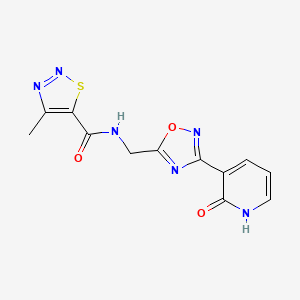
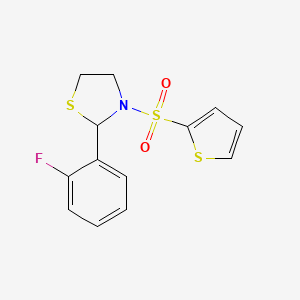
![1-Phenyl-2-[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2880263.png)
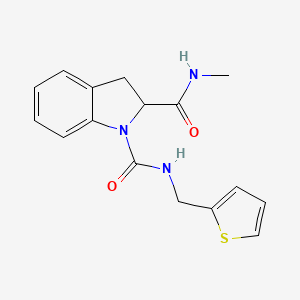


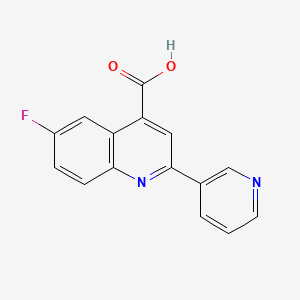
![4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1,1,1-trifluoro-2-butanol](/img/structure/B2880272.png)